

Application Notes & Protocols: Diastereomeric Salt Formation for Levamlodipine Resolution

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Compound of Interest

Compound Name: Levamlodipine

Cat. No.: B1674848

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amlodipine, a potent dihydropyridine calcium channel blocker, is a widely used therapeutic agent for managing hypertension and angina.[1][2] It possesses a single chiral center, resulting in two enantiomers: (S)-(-)-amlodipine (**levamlodipine**) and (R)-(+)-amlodipine. The pharmacological activity of amlodipine resides primarily in the (S)-enantiomer, which is about 1000 times more potent as a calcium channel blocker than the (R)-enantiomer.[2] Consequently, the production of enantiomerically pure **levamlodipine** is of significant therapeutic interest. Diastereomeric salt formation followed by fractional crystallization is a robust and scalable method for resolving racemic amlodipine.[1] This document provides detailed application notes and protocols for the resolution of **levamlodipine** using this technique.

Principle:

The fundamental principle of this resolution method involves reacting a racemic mixture of amlodipine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most importantly, differential solubility in a given solvent system. This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. The desired enantiomer is subsequently liberated from the purified diastereomeric salt by treatment with a base.

Experimental Protocols

This section details two distinct protocols for the diastereomeric resolution of amlodipine, utilizing different chiral resolving agents and solvent systems.

Protocol 1: Resolution using Tartaric Acid and Dimethyl Sulfoxide (DMSO)

This method relies on the formation of a diastereomeric salt solvate with DMSO, which facilitates selective precipitation.[\[3\]](#)[\[4\]](#)

Materials:

- Racemic (R,S)-amlodipine
- D-tartaric acid or L-tartaric acid
- Dimethyl sulfoxide (DMSO)
- Acetone
- Dichloromethane
- 2N Sodium hydroxide solution
- Hexane
- Methanol

Procedure:

- Diastereomeric Salt Formation and Crystallization:
 - Dissolve racemic amlodipine in DMSO.
 - Separately, prepare a solution or slurry of the chiral resolving agent (e.g., 0.25 to 0.5 mole equivalents of D-tartaric acid per mole of amlodipine) in DMSO.[\[3\]](#)[\[5\]](#)
 - Add the resolving agent solution to the stirred amlodipine solution.

- Continue stirring the mixture at room temperature to allow for the precipitation of the diastereomeric salt-DMSO solvate. An overnight stir is often employed.[3][4]
- Isolation of the Diastereomeric Salt:
 - Collect the precipitated solid by filtration.
 - Wash the solid with DMSO followed by acetone to remove impurities.[4]
 - Dry the isolated salt in a vacuum oven at 50°C overnight.[3][4]
- Liberation of the Enantiomerically Enriched Amlodipine:
 - Suspend the dried diastereomeric salt in a mixture of dichloromethane and 2N aqueous sodium hydroxide.[4]
 - Stir the biphasic mixture vigorously for approximately 40 minutes to ensure complete salt dissociation.[4]
 - Separate the organic layer.
 - Wash the organic layer with water.
 - Distill off the dichloromethane and replace it with hexane to induce precipitation of the free amlodipine base.[4]
 - Collect the solid by filtration and dry under vacuum at 50°C to yield the enantiomerically enriched amlodipine.[4]

Protocol 2: Resolution using O,O'-Di-p-toluoyl-tartaric Acid in a Mixed Solvent System

This protocol utilizes a derivative of tartaric acid in a non-aqueous solvent mixture.[1]

Materials:

- Racemic (R,S)-amlodipine
- O,O'-Di-p-toluoyl-D-tartaric acid or O,O'-Di-p-toluoyl-L-tartaric acid

- Acetonitrile
- Isopropanol
- A suitable base (e.g., sodium hydroxide)
- Gentisic acid (for final salt formation, if desired)

Procedure:

- Diastereomeric Salt Formation and Crystallization:
 - React racemic amlodipine with the chiral resolving agent (e.g., O,O'-Di-p-toluoyl-D-tartaric acid) in a solvent mixture of acetonitrile and isopropanol, for instance, in a 1:9 (v/v) ratio.
[\[1\]](#)
 - Allow the reaction mixture to proceed to form the diastereomeric salt, which will selectively crystallize.
- Isolation of the Diastereomeric Salt:
 - Isolate the crystallized diastereomeric salt by filtration.
 - Wash the salt with a suitable solvent to remove any remaining mother liquor.
- Liberation of the Enantiomerically Enriched Amlodipine:
 - Treat the isolated diastereomeric salt with a base to neutralize the chiral acid and liberate the free amlodipine enantiomer.
 - The resulting enantiomerically pure amlodipine can then be further purified or converted into a desired salt, such as the gentisate, for pharmaceutical formulation.[\[1\]](#)

Quantitative Data Summary

The following tables summarize quantitative data from various resolution experiments described in the literature.

Table 1: Resolution of (S)-(-)-amlodipine using D-tartaric Acid and DMSO

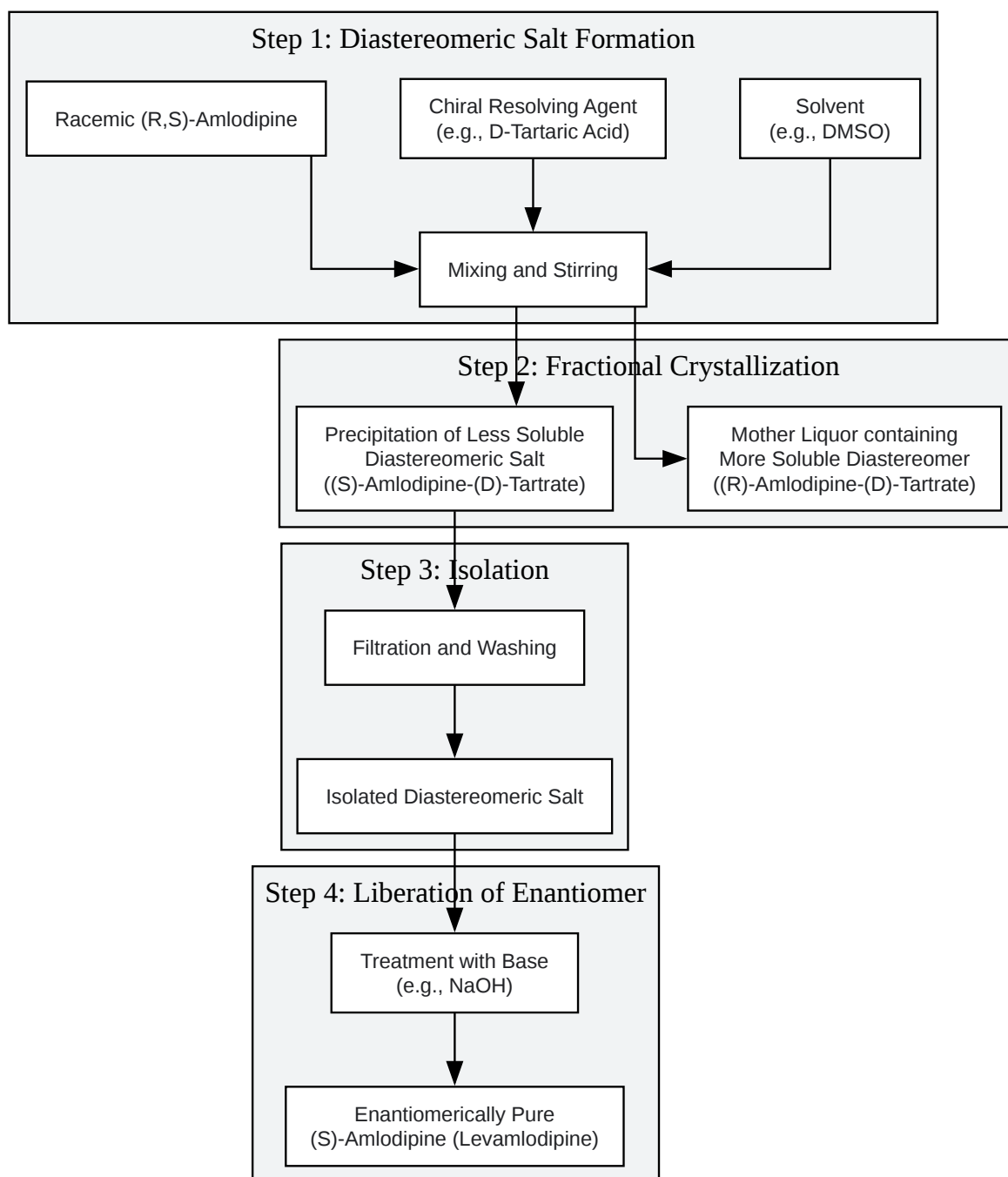
Parameter	Value	Reference
Starting Material	(R,S)-amlodipine	[3]
Resolving Agent	D-tartaric acid (0.25 mole eq.)	[3]
Solvent	DMSO	[3]
Product	(S)-(-)-amlodipine hemi-D-tartrate-mono-DMSO-solvate	[3]
Yield	67% of theoretical	[3]
Diastereomeric Excess (d.e.)	>99.5%	[3]
Final Product	(S)-(-)-amlodipine	[4]
Yield (from salt)	93%	[4]
Enantiomeric Excess (e.e.)	97%	[4]

Table 2: Resolution of (R)-(+)-amlodipine using L-tartaric Acid and DMSO

Parameter	Value	Reference
Starting Material	(R,S)-amlodipine	[3]
Resolving Agent	L-(-)-tartaric acid (0.5 mole eq.)	[3]
Solvent	DMSO	[3]
Product	(R)-(+)-amlodipine-hemi-L-tartrate-mono-DMSO-solvate	[3]
Yield	85% of theoretical	[3]
Diastereomeric Excess (d.e.)	Not specified	

Visualizations

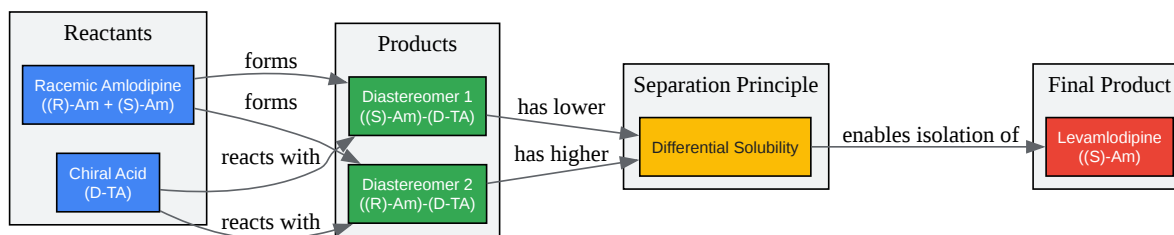
Experimental Workflow Diagram:



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Caption: Workflow for **Levamlodipine** Resolution.

Logical Relationship Diagram:



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Caption: Principle of Diastereomeric Salt Resolution.

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